N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methoxy-4-(7H-purin-8-yl)benzenesulfonyl chloride with n-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group produces an amine derivative .
Scientific Research Applications
N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to certain pharmaceuticals, it is investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and inhibit their activity, which is a common mechanism in many sulfonamide-based drugs. The compound may also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine.
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Uniqueness
N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide is unique due to its specific structural features, such as the combination of a purine moiety with a sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamide compounds .
Properties
CAS No. |
89469-21-6 |
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Molecular Formula |
C16H19N5O3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-butyl-3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N5O3S/c1-3-4-7-19-25(22,23)11-5-6-12(14(8-11)24-2)15-20-13-9-17-10-18-16(13)21-15/h5-6,8-10,19H,3-4,7H2,1-2H3,(H,17,18,20,21) |
InChI Key |
PUKYGKGSCPXWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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